Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4. It is an ester derivative of 4-hydroxyphenylpropanoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both hydroxyl and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl 3-(4-hydroxyphenyl)propanoate using a reducing agent like sodium borohydride. This reduction process converts the carbonyl group to a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the additional hydroxyl group, resulting in different reactivity and applications.
Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate: Contains an acetamido group, which imparts different biological activities and chemical properties.
Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the hydroxyl group on the phenyl ring, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique features of this compound, such as its dual hydroxyl groups, which contribute to its versatility and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 |
InChI Key |
VFECLPAQJPJOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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